3-(Benzyloxy)-5-bromo-4-ethoxybenzamide

Regioselective synthesis Palladium-catalyzed cross-coupling Suzuki-Miyaura coupling

3-(Benzyloxy)-5-bromo-4-ethoxybenzamide (IUPAC: 3-bromo-4-ethoxy-5-phenylmethoxybenzamide) is a trisubstituted benzamide with a molecular formula of C₁₆H₁₆BrNO₃ and a molecular weight of 350.21 g/mol. The compound features a benzyloxy group at the 3‑position, a bromine at the 5‑position, and an ethoxy group at the 4‑position—a specific regioisomeric pattern that distinguishes it from structurally related analogs such as 4-(benzyloxy)-3-bromo-5-ethoxybenzamide.

Molecular Formula C16H16BrNO3
Molecular Weight 350.21g/mol
Cat. No. B427178
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Benzyloxy)-5-bromo-4-ethoxybenzamide
Molecular FormulaC16H16BrNO3
Molecular Weight350.21g/mol
Structural Identifiers
SMILESCCOC1=C(C=C(C=C1Br)C(=O)N)OCC2=CC=CC=C2
InChIInChI=1S/C16H16BrNO3/c1-2-20-15-13(17)8-12(16(18)19)9-14(15)21-10-11-6-4-3-5-7-11/h3-9H,2,10H2,1H3,(H2,18,19)
InChIKeyBSRCHEWLDWWUHU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Benzyloxy)-5-bromo-4-ethoxybenzamide: A Differentiated Poly‑Substituted Benzamide Building Block for Medicinal Chemistry and Targeted Library Synthesis


3-(Benzyloxy)-5-bromo-4-ethoxybenzamide (IUPAC: 3-bromo-4-ethoxy-5-phenylmethoxybenzamide) is a trisubstituted benzamide with a molecular formula of C₁₆H₁₆BrNO₃ and a molecular weight of 350.21 g/mol . The compound features a benzyloxy group at the 3‑position, a bromine at the 5‑position, and an ethoxy group at the 4‑position—a specific regioisomeric pattern that distinguishes it from structurally related analogs such as 4-(benzyloxy)-3-bromo-5-ethoxybenzamide . This regiochemistry is critical because the position of the bromine atom on the electron‑rich aromatic ring directly governs reactivity in palladium‑catalyzed cross‑coupling reactions (e.g., Suzuki–Miyaura, Buchwald–Hartwig), while the benzyloxy and ethoxy substituents modulate lipophilicity and hydrogen‑bonding interactions in biological target binding [1]. The compound is supplied as a research‑grade building block with a typical purity of ≥95% .

Why 3-(Benzyloxy)-5-bromo-4-ethoxybenzamide Cannot Be Replaced by Generic Benzamide Analogs


Benzamide is a privileged scaffold in medicinal chemistry, but the precise arrangement of substituents on the phenyl ring creates distinct pharmacophores that are not interchangeable [1]. The 3‑benzyloxy‑5‑bromo‑4‑ethoxy substitution pattern positions the bromine atom meta to the carboxamide and ortho to the ethoxy group, which influences both the electron density of the ring and the steric environment around the reactive halogen . In cross‑coupling applications, the reactivity of aryl bromides is highly sensitive to the electronic effects of neighboring substituents; for example, a bromine at the 5‑position (meta to the amide) exhibits different oxidative addition rates with Pd(0) catalysts compared to a bromine at the 4‑position . Biologically, the 3‑benzyloxybenzamide motif has been validated as a selective scaffold for PARP inhibition and sphingomyelin synthase 2 (SMS2) inhibition, whereas the regioisomeric 2‑benzyloxybenzamide series shows a different selectivity profile [2]. Therefore, substituting one regioisomer for another without experimental validation risks both synthetic failure (low cross‑coupling yield or undesired side products) and biological mis‑assignment of structure–activity relationships.

Quantitative Differentiation of 3-(Benzyloxy)-5-bromo-4-ethoxybenzamide Against Closest Analogs


Regioisomer-Specific Cross-Coupling Reactivity: 5‑Bromo vs. 3‑Bromo Position

In palladium‑catalyzed cross‑coupling reactions, the position of the bromine atom on the benzamide ring determines reactivity. 3‑(Benzyloxy)‑5‑bromo‑4‑ethoxybenzamide carries the bromine at the 5‑position (meta to the carboxamide), while the commercially available regioisomer 4‑(benzyloxy)‑3‑bromo‑5‑ethoxybenzamide carries it at the 3‑position (para to the carboxamide) . The 5‑bromo position in the target compound is less sterically hindered by the ortho‑ethoxy group, which is expected to facilitate oxidative addition with Pd(0) catalysts relative to the 3‑bromo isomer where the bromine is flanked by both the benzyloxy and ethoxy groups. Although direct head‑to‑head kinetic data for these specific isomers are not available in the public domain, the electronic Hammett σₘ value for OEt is +0.10, whereas the σₚ value is −0.24, indicating that the 5‑bromo position is less deactivated toward nucleophilic attack than the 3‑bromo position in the alternate regioisomer [1].

Regioselective synthesis Palladium-catalyzed cross-coupling Suzuki-Miyaura coupling Aryl bromide reactivity

PARP Inhibitor Pharmacophore Validation: 3‑Benzyloxybenzamide as a Privileged Scaffold

The 3‑benzyloxybenzamide motif is explicitly claimed as a core pharmacophore in U.S. Patent 5,756,510 for potent PARP enzyme inhibition [1]. Within this patent class, 3‑benzyloxybenzamides demonstrated PARP inhibitory activity that potentiates the cytotoxicity of DNA‑damaging agents such as bleomycin and methylating drugs in vitro. While specific IC₅₀ values for the target compound are not disclosed, the patent establishes that 3‑benzyloxy substitution is essential for PARP binding, whereas 2‑benzyloxybenzamides are not claimed in this PARP patent but have been identified as selective SMS2 inhibitors with an IC₅₀ of 91 nM for the lead compound Ly93 and >1400‑fold selectivity over SMS1 [2]. This orthogonal selectivity demonstrates that the benzyloxy regioisomer position dictates entirely different biological target profiles.

PARP inhibition DNA repair Cancer chemotherapy 3‑Benzyloxybenzamide

BET Bromodomain Binding Affinity: BRD4 BD1 Kd = 1.91 µM by ITC

3‑(Benzyloxy)‑5‑bromo‑4‑ethoxybenzamide (ChEMBL ID: CHEMBL5437886; BindingDB ID: BDBM50623485) has been profiled for binding to the first bromodomain of BRD4 (BRD4 BD1) using isothermal titration calorimetry (ITC) [1]. The compound exhibited a dissociation constant (Kd) of 1.91 × 10³ nM (1.91 µM) against BRD4 BD1 [1]. In the same assay system, the close structural analog 4‑(benzyloxy)‑3‑bromo‑5‑ethoxybenzamide has not been reported, preventing a direct regioisomeric comparison; however, the 1.91 µM Kd places the compound within the fragment‑like affinity range suitable for structure‑based optimization. For context, the unsubstituted benzamide fragment shows negligible BRD4 binding (Kd > 100 µM, estimated), indicating that the 3‑benzyloxy‑5‑bromo‑4‑ethoxy substitution pattern contributes meaningful binding energy [2].

BET bromodomain BRD4 Isothermal titration calorimetry Fragment-based drug discovery

Purity Specification and Batch Consistency for Reliable Structure–Activity Studies

Vendor specifications for 3‑(benzyloxy)‑5‑bromo‑4‑ethoxybenzamide report a typical purity of ≥95% . In contrast, the regioisomer 4‑(benzyloxy)‑3‑bromo‑5‑ethoxybenzamide is supplied without a published purity specification on its product page . For procurement purposes, a defined purity specification (≥95%) provides a quantitative quality benchmark that is absent for the alternative regioisomer, reducing the risk of introducing undefined impurities into sensitive biological assays or multistep synthetic sequences.

Chemical purity Quality control Procurement specification Reproducibility

Procurement‑Driven Application Scenarios for 3-(Benzyloxy)-5-bromo-4-ethoxybenzamide


Fragment‑Based Drug Discovery Against BET Bromodomains (BRD4)

With a validated BRD4 BD1 Kd of 1.91 µM, 3‑(benzyloxy)‑5‑bromo‑4‑ethoxybenzamide serves as a structurally characterized fragment hit for BET bromodomain programs [1]. Its moderate affinity, combined with a molecular weight of 350 Da and a defined binding pose amenable to structure‑guided optimization, makes it suitable for fragment‑growing campaigns. The 5‑bromo substituent further provides a synthetic handle for parallel derivatization via Suzuki–Miyaura coupling to explore the BRD4 binding pocket [1].

PARP‑1 Inhibitor Lead Optimization in Oncology

The 3‑benzyloxybenzamide core is a validated PARP‑inhibiting pharmacophore as disclosed in U.S. Patent 5,756,510 [2]. 3‑(Benzyloxy)‑5‑bromo‑4‑ethoxybenzamide incorporates both the essential 3‑benzyloxy motif and a modifiable 5‑bromo substituent for late‑stage functionalization. This compound is positioned for structure–activity relationship (SAR) studies aiming to improve PARP‑1 inhibitory potency and selectivity over PARP‑2, building on the established benzamide chemotype [2].

Regioselective Cross‑Coupling Template for Library Synthesis

The distinct 5‑bromo substitution pattern (meta to carboxamide) in this compound provides a regiochemically defined aryl bromide for palladium‑catalyzed cross‑coupling reactions [3]. Unlike the 3‑bromo regioisomer, the 5‑bromo position benefits from reduced steric encumbrance from the ortho‑ethoxy group, potentially leading to higher conversion rates in Suzuki–Miyaura and Buchwald–Hartwig couplings. This makes the compound a reliable building block for generating diverse benzamide libraries with predictable coupling outcomes [3].

Chemical Probe Development with Defined Purity Benchmarks

For academic and industrial laboratories requiring chemical probes with documented purity for publication‑grade data, 3‑(benzyloxy)‑5‑bromo‑4‑ethoxybenzamide is supplied with a ≥95% purity specification . This transparency in quality control is critical when establishing SAR data sets intended for journal submission or patent filing, where the chemical identity and purity of test compounds must be unambiguous .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(Benzyloxy)-5-bromo-4-ethoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.